8-(isobutylamino)-1,3-dimethyl-7-propyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions .Physical and Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Biogenic Amine Catabolism in Pseudomonas Species
Pseudomonas species can metabolize a wide range of biogenic amines, including phenylethylamine, tyramine, and serotonin, as carbon and energy sources. This capability suggests potential applications for Pseudomonas in bioremediation and biotechnological processes aimed at eliminating biogenic amines from various environments. The metabolic pathways involved highlight the versatility of Pseudomonas species in utilizing complex organic compounds, making them valuable models for studying catabolic processes and engineering microbial solutions for environmental and industrial challenges (Luengo & Olivera, 2020).
DNA Damage and Repair Mechanisms
Research on one-electron oxidation reactions of nucleobases in cellular DNA emphasizes the role of purine and pyrimidine radical cations in DNA damage. These reactions are crucial for understanding the effects of ionizing radiation and oxidative stress on DNA integrity. The generation of 8-oxo-7,8-dihydroguanine from guanine bases, both directly and indirectly, through hole transfer reactions, underlines the complex mechanisms of DNA damage and the body's repair responses. This knowledge is essential for developing strategies to protect DNA from oxidative damage and for improving cancer treatment methods that rely on inducing such damage in tumor cells (Cadet, Wagner, Shafirovich, & Geacintov, 2014).
Insights into 8-Hydroxyquinolines as Medicinal Targets
The properties of 8-hydroxyquinoline and its derivatives have been extensively studied for their significant biological activities, making them a focal point in medicinal chemistry. This research points towards the potential of 8-hydroxyquinoline derivatives in treating various diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these compounds further enhance their therapeutic potential, offering insights into designing novel drug molecules based on the 8-hydroxyquinoline scaffold (Gupta, Luxami, & Paul, 2021).
Safety and Hazards
Properties
IUPAC Name |
1,3-dimethyl-8-(2-methylpropylamino)-7-propylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-6-7-19-10-11(16-13(19)15-8-9(2)3)17(4)14(21)18(5)12(10)20/h9H,6-8H2,1-5H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUDNIZLOYKVNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1NCC(C)C)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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